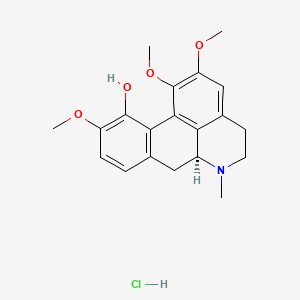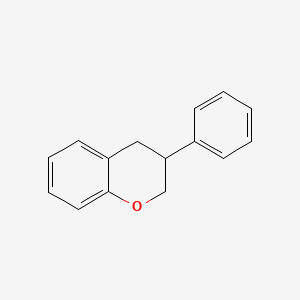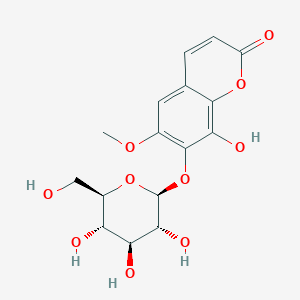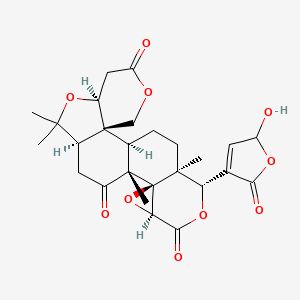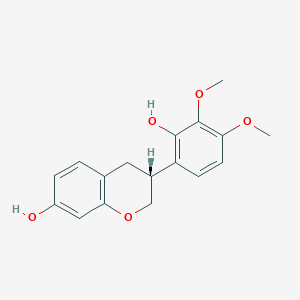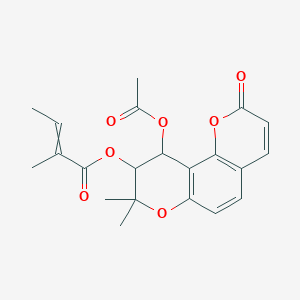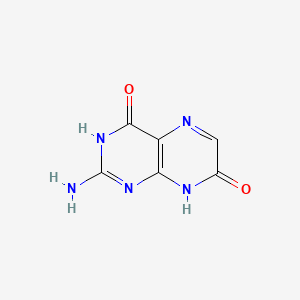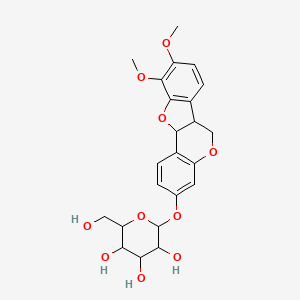
Methylnissolin-3-O-glucosid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a flavonoid compound derived from the roots of Astragalus membranaceus, a plant commonly used in traditional Chinese medicine. This compound is known for its anti-inflammatory properties and has been the subject of various scientific studies due to its potential therapeutic benefits .
Wissenschaftliche Forschungsanwendungen
2-[(9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol has a wide range of scientific research applications, including:
Chemistry: Used as a standard for analytical methods and as a reference compound in various chemical studies.
Biology: Studied for its anti-inflammatory and antioxidant properties, which have implications in cellular and molecular biology.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and other health conditions.
Industry: Utilized in the development of natural product-based pharmaceuticals and supplements .
Wirkmechanismus
Target of Action
Methylnissolin-3-O-glucoside, a flavonoid from the roots of Astragalus membranaceus, is known for its anti-inflammatory effects . .
Mode of Action
It is known that flavonoids, the class of compounds to which methylnissolin-3-o-glucoside belongs, often exert their effects by modulating the activity of various enzymes and cell receptors .
Biochemical Pathways
Flavonoids are known to interact with a wide range of biochemical pathways, often exerting antioxidant, anti-inflammatory, and anticancer effects .
Pharmacokinetics
A study has reported the detection of methylnissolin-3-o-glucoside in vivo, suggesting that it is absorbed and distributed in the body .
Result of Action
Methylnissolin-3-O-glucoside has been reported to exhibit anti-inflammatory effects . This suggests that it may modulate the immune response and potentially reduce inflammation at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
Methylnissolin-3-O-glucoside is known to interact with various biomolecules, contributing to its biochemical properties. It has been found to exert its effects through the Nrf2/HO-1 pathway, providing protection against oxidative damage
Cellular Effects
In cellular contexts, Methylnissolin-3-O-glucoside has been observed to have significant effects on adipocyte-macrophage co-culture. It inhibits lipid accumulation and the production of proinflammatory cytokines such as interleukin 6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1) . This suggests that Methylnissolin-3-O-glucoside may influence cell function by modulating cell signaling pathways and gene expression related to inflammation and lipid metabolism.
Molecular Mechanism
The molecular mechanism of Methylnissolin-3-O-glucoside involves its interaction with the Nrf2/HO-1 pathway. It protects cells against oxidative damage through this pathway
Metabolic Pathways
It is known to have anti-inflammatory effects , suggesting it may interact with enzymes or cofactors involved in inflammatory pathways. Detailed studies on its effects on metabolic flux or metabolite levels are lacking.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-[(9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol can be synthesized through a series of chemical reactions involving the glycosylation of methylnissolin. The process typically involves the use of glycosyl donors and catalysts under controlled conditions to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-[(9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol involves the extraction of the compound from the roots of Astragalus membranaceus. This is followed by purification processes such as chromatography to isolate the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: 2-[(9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction could produce reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calycosin: Another flavonoid from Astragalus membranaceus with similar anti-inflammatory properties.
Formononetin: A flavonoid with antioxidant and anti-inflammatory effects.
Ononin: A glycoside derivative of formononetin with comparable biological activities
Uniqueness
2-[(9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other similar compounds. This makes it particularly effective in its anti-inflammatory and antioxidant roles .
Eigenschaften
IUPAC Name |
2-[(9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O10/c1-28-14-6-5-11-13-9-30-15-7-10(3-4-12(15)20(13)33-21(11)22(14)29-2)31-23-19(27)18(26)17(25)16(8-24)32-23/h3-7,13,16-20,23-27H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIXSTFFMHVOMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the impact of chlormequat application on Methylnissolin-3-O-glucoside content in Astragali Radix?
A1: Research indicates that the application of chlormequat, a plant growth regulator, can significantly impact the levels of Methylnissolin-3-O-glucoside in Astragali Radix (dried roots of Astragalus membranaceus). Specifically, increasing chlormequat concentrations lead to a decrease in Methylnissolin-3-O-glucoside content. [, ] This reduction ranged from 22.18% to 41.69% depending on the chlormequat concentration used. []
Q2: How does Methylnissolin-3-O-glucoside relate to other bioactive components in Astragali Radix when influenced by chlormequat?
A2: While chlormequat application negatively impacted Methylnissolin-3-O-glucoside content, it led to increased levels of certain saponins like astragaloside I and II. [] This suggests a potential shift in the overall metabolic profile of Astragali Radix under the influence of chlormequat, impacting the relative proportions of different bioactive constituents.
Q3: Has Methylnissolin-3-O-glucoside been identified in any traditional Chinese medicine formulas?
A3: Yes, Methylnissolin-3-O-glucoside has been identified as a constituent in Fangji Huangqi Decoction (FHD), a traditional Chinese medicine formula. [] A study utilizing UHPLC-MS/MS successfully quantified Methylnissolin-3-O-glucoside alongside 18 other bioactive compounds in FHD. [] This highlights the compound's presence in complex herbal preparations.
Q4: What analytical techniques are used to identify and quantify Methylnissolin-3-O-glucoside in plant material or herbal preparations?
A4: Various analytical techniques have been employed to study Methylnissolin-3-O-glucoside. These include:
- UPLC-QTOF-MS: Used for metabolic profiling and identification of Methylnissolin-3-O-glucoside in Astragali Radix. []
- UFLC-MS/MS: Employed for accurate quantification of Methylnissolin-3-O-glucoside alongside other active compounds. []
- UHPLC-MS/MS: Utilized for simultaneous determination of Methylnissolin-3-O-glucoside and other constituents in complex herbal preparations like FHD. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

